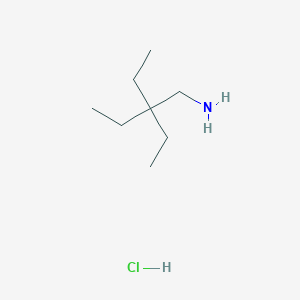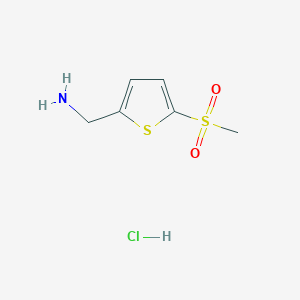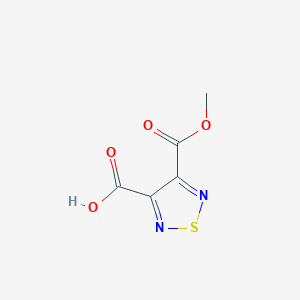
5-Bromo-3-fluoro-2-iodoanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-iodoanisole is a chemical compound with the CAS Number: 1394291-47-4 . Its IUPAC name is 5-bromo-1-fluoro-2-iodo-3-methoxybenzene . The molecular weight of this compound is 330.92 .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-fluoro-2-iodoanisole is 1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-2-iodoanisole is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Tumor Uptake Studies
One study discussed the synthesis and tumor uptake of radiolabeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils, which are closely related to "5-Bromo-3-fluoro-2-iodoanisole". These compounds, including 5-bromo and 5-iodo analogues, were developed for investigating their distribution in mice bearing Lewis lung tumors. The study revealed the compounds' in vivo stability and minimal tumor uptake, suggesting their potential application in diagnostic imaging or therapeutic agents (Mercer et al., 1989).
Chiral Precursor Synthesis for PET Tracers
Another relevant research area is the synthesis of chiral precursors for no-carrier-added (NCA) PET tracer 6-[18F]fluoro-L-dopa, utilizing compounds like 5-iodoanisole, which is structurally related to "5-Bromo-3-fluoro-2-iodoanisole". This study highlights the importance of regio- and enantioselective alkylation processes in the development of imaging agents for neurological diseases (Kuroda et al., 2000).
Versatile Synthesis of Pyridines and Pyridones
Research on the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones involves the use of compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, demonstrating the role of halogenated compounds in facilitating complex organic synthesis. This work provides insights into methodologies for creating compounds with potential pharmaceutical applications (Sutherland & Gallagher, 2003).
Halogen-rich Intermediates for Medicinal Chemistry
A study on the synthesis of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, underscores the utility of halogenated compounds in the development of new medicinal chemistry building blocks. These intermediates are essential for synthesizing pentasubstituted pyridines, showcasing the versatility of halogenated compounds in drug discovery and development (Wu et al., 2022).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
5-bromo-1-fluoro-2-iodo-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGPFJUJPKXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-iodoanisole | |
CAS RN |
1394291-47-4 |
Source


|
| Record name | 5-Bromo-3-fluoro-2-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)




![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)



![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)


